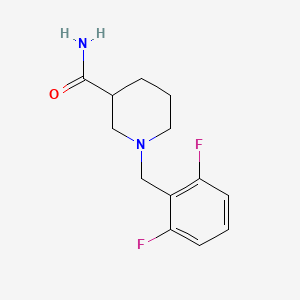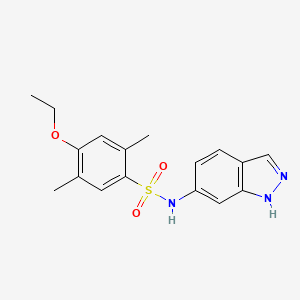
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate (abbreviated as BRD) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate inhibits the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cellular differentiation. By inhibiting HDAC activity, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can alter gene expression patterns and induce cell death in cancer cells. Additionally, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate induces cell death by altering gene expression patterns and inhibiting cell proliferation. In inflammation, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorders, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its specificity for HDAC inhibition, which allows for targeted modulation of gene expression patterns. However, one limitation of using 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is its potential toxicity, which can limit its therapeutic applications.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate the potential of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate as a tool for epigenetic research and gene expression modulation. Additionally, research can be conducted to identify potential side effects and toxicity of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, which can inform its therapeutic applications.
合成方法
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is synthesized through a multi-step process that involves the reaction of 4-bromoaniline with ethyl acetoacetate to produce 1-(4-bromophenyl)-3-ethoxycarbonyl-2-pyrazolin-5-one. This intermediate compound is then reacted with thiosemicarbazide in the presence of acetic acid to produce 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate.
科学研究应用
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZOEOELNHVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)

![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)


![4-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5057776.png)
![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)
![4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5057793.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)